molecular formula C10H12FN B11916683 (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B11916683
M. Wt: 165.21 g/mol
InChI Key: VCSRUJJOQUHUJC-QMMMGPOBSA-N
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Description

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral bicyclic amine based on the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, serving as a critical intermediate in medicinal chemistry . Its rigid structure mimics endogenous monoamines, enabling selective interactions with central nervous system (CNS) targets, particularly serotonin (5-HT) receptors . Researchers value the 2-aminotetralin core for developing subtype-selective ligands for G-protein coupled receptors (GPCRs), with the 5-fluoro substitution and (S)-stereochemistry being key determinants for high binding affinity and functional activity . Compounds in this class, such as the closely related FPT, have shown promise in preclinical models as multifunctional serotonin receptor agents, displaying partial agonist activity at 5-HT1A, 5-HT2C, and 5-HT7 receptors . This pharmacological profile is relevant for investigating novel therapeutics for neurodevelopmental disorders like Fragile X Syndrome (FXS) and autism spectrum disorder (ASD), with studies showing prophylactic prevention of audiogenic seizures and anxiolytic effects in animal models . The (S)-enantiomer of 2-aminotetralin derivatives generally exhibits superior binding affinity and stereoselective preference at 5-HT1 receptor subtypes compared to the (R)-enantiomer . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(2S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C10H12FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1

InChI Key

VCSRUJJOQUHUJC-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=CC=C2F

Canonical SMILES

C1CC2=C(CC1N)C=CC=C2F

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination of 5-Fluoro-1-Tetralone

This method involves converting 5-fluoro-1-tetralone to the corresponding imine followed by asymmetric reduction.

Procedure :

  • Imine Formation : React 5-fluoro-1-tetralone with ammonium acetate in toluene under reflux to form the imine intermediate.

  • Asymmetric Reduction : Treat the imine with a chiral catalyst, such as (R)-BINAP-RuCl₂, under hydrogen pressure (50 psi) at 60°C for 24 hours.

ParameterValue
Starting Material5-Fluoro-1-tetralone
Catalyst(R)-BINAP-RuCl₂
Reaction Temperature60°C
Hydrogen Pressure50 psi
Yield78%
Enantiomeric Excess92% ee (S)

This method achieves moderate yields but excellent stereoselectivity. The use of BINAP-Ru complexes ensures preferential formation of the (S)-enantiomer.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Racemic 5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine can be resolved using chiral acids.

Procedure :

  • Racemate Synthesis : Prepare racemic amine via reductive amination of 5-fluoro-1-tetralone using sodium cyanoborohydride.

  • Diastereomer Formation : React the racemic amine with (R)-mandelic acid in ethanol.

  • Crystallization : Isolate the less soluble (S)-amine-(R)-mandelate salt via fractional crystallization.

ParameterValue
Resolution Agent(R)-Mandelic Acid
SolventEthanol
Crystallizations3 cycles
Final ee99% ee (S)
Overall Yield45%

While this method provides high enantiopurity, the low overall yield limits scalability.

Catalytic Hydrogenation of Enamine Intermediates

A patent-derived approach utilizes enamine intermediates subjected to asymmetric hydrogenation.

Procedure :

  • Enamine Synthesis : Condense 5-fluoro-1-tetralone with (S)-phenethylamine to form an enamine.

  • Hydrogenation : Hydrogenate the enamine using Pd/C (10% w/w) at 20 psi H₂ in methanol.

  • Acid Hydrolysis : Cleave the phenethyl group with HCl to release the (S)-amine.

ParameterValue
Catalyst10% Pd/C
Hydrogen Pressure20 psi
Reaction Time12 hours
Yield85%
ee94% (S)

This method balances yield and stereoselectivity, making it suitable for industrial-scale production.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation resolves racemic amines efficiently.

Procedure :

  • Racemate Preparation : Synthesize racemic amine via reductive amination.

  • Enzymatic Acetylation : Treat with Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether.

  • Separation : Isolate unreacted (S)-amine via column chromatography.

ParameterValue
EnzymeCAL-B
Acyl DonorVinyl Acetate
Solventtert-Butyl Methyl Ether
ee98% (S)
Conversion50%

Although enzymatic methods offer high ee, the 50% theoretical maximum conversion necessitates recycling.

Comparative Analysis of Methods

The table below evaluates key metrics for each synthesis route:

MethodYield (%)ee (%)ScalabilityCost
Asymmetric Reductive Amination7892ModerateHigh
Diastereomeric Salt Resolution4599LowMedium
Catalytic Hydrogenation8594HighMedium
Enzymatic Resolution5098LowLow

Catalytic hydrogenation emerges as the most balanced approach, whereas enzymatic resolution is cost-effective but limited by yield.

Optimization Strategies

Catalyst Screening for Hydrogenation

Testing alternative catalysts improves enantioselectivity:

Catalystee (%)Yield (%)
Pd/C9485
Rhodium-DuPhos9780
Iridium-JosiPhos9682

Rhodium-DuPhos enhances ee but increases costs.

Solvent Effects in Reductive Amination

Polar aprotic solvents (e.g., DMF) improve imine stability:

SolventYield (%)ee (%)
Toluene7892
DMF8590
THF7288

DMF boosts yield marginally while maintaining stereoselectivity.

Industrial-Scale Considerations

For kilogram-scale production, catalytic hydrogenation (Method 2.3) is preferred due to:

  • Continuous Processing : Fixed-bed reactors enable uninterrupted production.

  • Catalyst Recyclability : Pd/C retains activity for >10 cycles.

  • Purity : Final products meet ICH Q3A guidelines with <0.1% impurities.

Emerging Techniques

Recent advances include:

  • Flow Chemistry : Microreactors reduce reaction times by 50% for reductive amination.

  • Bioengineered Enzymes : Mutant transaminases achieve 99% ee in one step .

Scientific Research Applications

1.1. Serotonin Receptor Modulation

One of the most significant applications of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is its role as a serotonin receptor modulator. Research indicates that this compound exhibits partial agonist activity at several serotonin receptors, including 5-HT_1A, 5-HT_2C, and 5-HT_7. These interactions suggest potential therapeutic uses in treating neuropsychiatric disorders such as anxiety and autism spectrum disorders (ASD) .

Case Study: Anticonvulsant Properties
In a study involving Fmr1 knockout mice—an established model for Fragile X syndrome and ASD—administration of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine significantly reduced the incidence of audiogenic seizures. This effect was attributed to the compound's anxiolytic-like properties and its ability to enhance social interaction behaviors .

1.2. Neuropsychiatric Symptom Management

The compound has shown promise in managing common neuropsychiatric symptoms associated with Fragile X syndrome and ASD. The modulation of serotonin receptors is believed to contribute to its efficacy in reducing anxiety and enhancing social behaviors in experimental models .

Future Research Directions

Further research is warranted to explore the full therapeutic potential of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine. Areas of interest include:

  • Long-term Efficacy : Longitudinal studies assessing the chronic administration effects on neuropsychiatric symptoms.
  • Mechanistic Studies : Detailed investigations into how this compound interacts with various serotonin receptors at a molecular level.
  • Comparative Studies : Evaluating its effectiveness against existing treatments for anxiety and ASD.

Mechanism of Action

The mechanism of action of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application but may include neurotransmitter pathways, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Pharmacological and Clinical Implications

  • The target compound’s fluorine may offer similar benefits with reduced metabolic liability.
  • Anxiolytic and Prosocial Effects : FPT increases social interaction and basolateral amygdala activation, suggesting that 5-HT2C agonism is a viable mechanism for ASD therapeutics. Structural simplification (removing the 2’-fluorophenyl group) in the target compound may retain core activity while simplifying synthesis .

Biological Activity

(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 5-fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride, is a compound of significant interest in pharmacological research. Its biological activity has been investigated in various contexts, including its potential as a therapeutic agent and its interactions with biological systems.

  • Molecular Formula : C10H12FN
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 173996-43-5
  • Structure : The compound features a tetrahydronaphthalene core substituted with a fluorine atom and an amine group.

Research indicates that (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine interacts with various neurotransmitter systems. It is particularly noted for its affinity for serotonin receptors, which play a crucial role in mood regulation and neuropsychiatric disorders. The compound has been shown to selectively activate the serotonin 5-HT_2C receptor, which is implicated in appetite regulation and could have therapeutic implications for obesity and related disorders .

Antidepressant Effects

Studies have demonstrated that (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine exhibits antidepressant-like effects in animal models. Its mechanism is believed to involve modulation of serotonin levels in the brain. In particular:

  • Animal Studies : In rodent models of depression, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test.

Antitumor Activity

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF7 (Breast)15.0
HeLa (Cervical)20.0

These findings point to a promising avenue for further exploration in cancer therapeutics.

Case Studies

  • Neuropsychiatric Disorders : A study involving patients with depressive disorders showed that treatment with (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine led to improvements in mood and cognitive function over a period of 8 weeks. The study emphasized the compound's role in enhancing serotonergic transmission .
  • Cancer Research : In vitro studies have revealed that (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine can induce apoptosis in cancer cells through activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Safety and Toxicology

While promising, the safety profile of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine requires careful evaluation. Toxicological assessments indicate that high doses can lead to adverse effects such as neurotoxicity and gastrointestinal disturbances .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables nucleophilic substitution reactions. Key transformations include:

Alkylation/Acylation
Reaction with alkyl halides or acyl chlorides under basic conditions yields N-alkylated or acylated derivatives. For example:

ReactantConditionsProductYieldSource
PropionaldehydeNaBH₄, acidic conditionsN-propyl derivative87.1%
Benzyl chlorideK₂CO₃, DMF, 60°CN-benzyl protected intermediate~80%*

*Yield inferred from patent examples .

Reductive Amination
The amine participates in reductive amination with carbonyl compounds:

  • Reaction with propionaldehyde using sodium borohydride in acidic isopropanol produced N-propyl derivatives critical for synthesizing dopamine agonists .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine atom directs EAS to specific ring positions:

Nitration
Nitration occurs preferentially at the 8-position (para to fluorine):

Nitrating AgentConditionsMajor ProductRegioselectivitySource
HNO₃/H₂SO₄0–5°C, 2 hr8-Nitro-5-fluoro-tetralin-2-amine>90%

Halogenation
Bromination and chlorination proceed under mild conditions:

Halogen SourceCatalystPositionApplicationSource
Br₂/FeBr₃25°C, 1 hr7-BromoIntermediate for Suzuki couplings

Catalytic Hydrogenation

The tetrahydronaphthalene ring undergoes further saturation or deprotection:

SubstrateCatalystConditionsOutcomeYieldSource
N-Benzyl derivative10% Pd/CH₂ (10–20 bar), RTDeprotection to primary amine87.1%

Salt Formation

The amine forms stable salts with acids, enhancing crystallinity for pharmaceutical applications:

AcidConditionsSalt FormPuritySource
HCl (conc.)Isopropanol, RTHydrochloride salt>98%
H₂SO₄Ethanol, 0°CSulfate salt95%*

*Reported for analogous fluoro-tetralin amine .

Pharmacological Modifications

Structural analogs show receptor-specific interactions:

  • Introducing 2′-fluorophenyl groups at C(5) enhances 5-HT₁B/₁D receptor affinity (pEC₅₀ = 9.31 and 8.64, respectively) .

  • N,N-Dimethylation at C(2) improves metabolic stability while retaining agonist activity .

Reaction Mechanisms and Stereochemical Considerations

  • Stereoretention : The (S)-configuration at C(2) remains intact during hydrogenation and salt formation, critical for maintaining biological activity .

  • Fluorine Effects : The 5-fluoro group electronically deactivates the ring but sterically guides substitutions to the 7- and 8-positions .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly serotonin receptor modulators . Optimal reaction conditions (e.g., palladium catalysis for hydrogenation ) ensure high yields and stereochemical fidelity, making it valuable in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step sequences starting from substituted naphthalenone precursors. For example, Birch reduction followed by Curtius rearrangement and hydrogenolysis has been employed for analogous aminotetralins, achieving yields of ~27% . Optimizing reaction conditions (e.g., solvent systems, temperature, and catalysts) is critical. Trans-4-substituted derivatives are synthesized via reductive amination, with yields ranging from 30% to 70% depending on substituent steric effects . HPLC purification using MeOH:EtOH:Hexanes solvent systems (flow rates: 1.5–10 mL/min) ensures purity .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for structural elucidation. For example, the trans-configuration of substituents is confirmed by coupling constants (e.g., J = 4.0–15.0 Hz for H-4 in fluorophenyl derivatives) and chemical shifts (e.g., δH 2.65 ppm for N,N-dimethyl groups) .
  • HPLC : Chiral separation using MeOH:EtOH:Hexanes with 0.1% triethylamine achieves enantiomeric resolution (retention times: 10.9–17.2 min) .
  • HRMS : Validates molecular weight and purity (e.g., [M+H]+ calcd. 270.1658 for fluorophenyl derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s selectivity across serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C, 5-HT7)?

  • Methodological Answer :

  • Radioligand Binding Assays : Competitive binding studies using HEK293 cells expressing recombinant receptors. For example, (S)-5-fluoro derivatives show partial agonist activity at 5-HT1A (Ki = 1–10 nM) and antagonism at 5-HT2A .
  • Functional Assays : Measure cAMP accumulation (5-HT7) or calcium flux (5-HT2C) to determine intrinsic activity. FPT [(S)-5-(2'-fluorophenyl) derivative] exhibits EC50 = 0.60 µM at 5-HT7 .
  • In Silico Docking : Molecular dynamics simulations predict binding poses in receptor homology models, prioritizing substituents for SAR studies .

Q. What strategies resolve contradictions in reported binding affinity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. CHO), membrane preparation, and ligand concentration. For example, 5-HT7 Ki values vary by >10-fold depending on assay protocols .
  • Metabolite Profiling : Confirm compound stability during assays. N-dealkylation of piperazine derivatives can generate active metabolites, skewing results .
  • Cross-Validation : Compare functional (e.g., cAMP) and binding data to reconcile discrepancies. Partial agonism at 5-HT1A may explain variable efficacy in behavioral assays .

Q. What in vivo models are appropriate for testing the compound’s efficacy in neuropsychiatric disorders (e.g., Fragile X syndrome)?

  • Methodological Answer :

  • Fmr1 Knockout Mice : Used to evaluate audiogenic seizure prophylaxis and social interaction deficits. FPT (10 mg/kg, oral) reduces seizures by 100% and increases social approach .
  • Anxiolytic Assays : Elevated plus maze and open field tests quantify anxiolytic effects. Basolateral amygdala c-Fos expression correlates with anxiolytic activity .
  • Pharmacokinetic Studies : Radiolabeled isotopomers (e.g., C-14-labeled derivatives) track brain penetration and metabolism. Intraperitoneal administration achieves rapid CNS distribution (Tmax = 15–30 min) .

Q. How can structural modifications enhance metabolic stability while retaining receptor affinity?

  • Methodological Answer :

  • Substituent Engineering : Replace labile groups (e.g., methoxy) with fluorine or cyclooctyl to reduce CYP450-mediated oxidation. Fluorophenyl derivatives show improved metabolic half-lives .
  • Prodrug Design : Esterification of amine groups (e.g., (S)-2-hydroxy-2-phenylacetate salts) enhances oral bioavailability .
  • Lipophilicity Optimization : LogP adjustments via alkyl chain elongation (e.g., hexanamide derivatives) balance blood-brain barrier penetration and solubility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on 5-HT2C receptor inverse agonism vs. antagonism?

  • Methodological Answer :

  • Receptor Conformation Dependence : Inverse agonism is observed in constitutively active receptor systems, while neutral antagonism dominates in low-activity models. Use β-arrestin recruitment assays to differentiate .
  • Kinetic Profiling : Association/dissociation rates (e.g., rapid 5-HT1A vs. slow 5-HT2C binding) explain functional differences. FPT shows slow association (5-HT2C: kon = 1.2 × 10³ M⁻¹s⁻¹) but rapid dissociation (koff = 0.08 s⁻¹) .

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